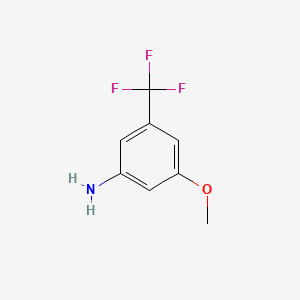

3-Methoxy-5-(trifluoromethyl)aniline

Descripción

Significance of Aniline (B41778) Derivatives in Contemporary Chemistry and Allied Sciences

Aniline and its derivatives are fundamental building blocks in the world of organic chemistry. chemimpex.com These compounds, characterized by an amino group attached to a benzene (B151609) ring, are pivotal starting materials for a vast array of chemical syntheses. Their industrial significance is underscored by their extensive use in the production of dyes, polymers, and importantly, pharmaceuticals and agrochemicals. nih.govnih.gov The reactivity of the aniline scaffold, particularly its susceptibility to electrophilic substitution and the chemical versatility of the amino group, allows for the construction of diverse and complex molecular architectures. nih.gov This has made aniline derivatives a subject of continuous and intensive research, leading to the development of novel synthetic methodologies and the discovery of new bioactive compounds. nih.gov

The Unique Role of Trifluoromethyl and Methoxy (B1213986) Substituents in Aromatic Amine Chemistry

The chemical personality of an aniline derivative is profoundly influenced by the nature and position of the substituents on the aromatic ring. In the case of 3-Methoxy-5-(trifluoromethyl)aniline, the two substituents, a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), bestow unique and highly desirable properties.

The trifluoromethyl group is a powerhouse in medicinal chemistry and drug design. nih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. nih.gov This can enhance the metabolic stability of a molecule by protecting it from oxidative degradation, a crucial factor in drug development. nih.gov Furthermore, the trifluoromethyl group can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov It is often employed as a bioisostere for other groups, like a methyl or chloro group, to fine-tune the steric and electronic profile of a lead compound. nih.gov

The methoxy group , on the other hand, is an electron-donating group that can also play a critical role in modulating a molecule's properties. It can influence the conformation of a molecule and participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. sigmaaldrich.com The presence of a methoxy group can also impact a compound's solubility and metabolic pathways. sigmaaldrich.com The strategic placement of both a strong electron-withdrawing group and an electron-donating group on the aniline ring, as seen in this compound, creates a unique electronic environment that can be exploited in a variety of chemical transformations.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its utility as a key intermediate in the synthesis of high-value chemical entities. The principal areas of investigation include its application in the development of novel pharmaceuticals and agrochemicals. nih.govnih.gov

A significant area of academic and industrial interest is its use in the synthesis of spleen tyrosine kinase (Syk) inhibitors . nih.gov Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. nih.gov this compound provides a key structural motif for building the complex heterocyclic systems often found in potent and selective Syk inhibitors. nih.gov

In the realm of agrochemicals , this aniline derivative serves as a precursor for the synthesis of novel herbicides and fungicides. nih.govnih.gov The trifluoromethyl group, in particular, is a common feature in many modern crop protection agents due to its contribution to their biological efficacy.

Furthermore, research extends to its application in material science , where it can be incorporated into the synthesis of specialized polymers and coatings, and in analytical chemistry , where it can function as a reagent. nih.gov The overarching objective of academic inquiry into this compound is to leverage its unique structural and electronic properties to construct new molecules with enhanced functionality and to develop efficient synthetic routes to these valuable compounds.

Interactive Data Tables

Below are tables summarizing key information about the chemical compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 349-55-3 | nih.gov |

| Molecular Formula | C₈H₈F₃NO | nih.gov |

| Molecular Weight | 191.15 g/mol | nih.gov |

| Appearance | Light yellow to brown powder/crystal | nih.gov |

| Melting Point | 50-54 °C | nih.gov |

Table 2: Crystallographic Data for the Isomer 4-Methoxy-3-(trifluoromethyl)aniline

Note: This data is for a closely related isomer and is presented to provide insight into the potential solid-state structure.

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| Unit Cell Dimensions | a = 5.4140(11) Å, b = 14.880(3) Å, c = 21.304(4) Å | |

| Volume | 1716.3(6) ų | |

| Z | 8 | |

| Calculated Density | 1.478 Mg/m³ |

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFGJEYZCUWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188453 | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-55-3 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl Aniline and Its Derivatives

Established Synthetic Pathways and Chemical Transformations for the Core Structure

Established methods for synthesizing the 3-Methoxy-5-(trifluoromethyl)aniline core rely on robust and well-documented chemical transformations. These pathways typically involve the modification of readily available precursors through reduction and substitution reactions.

The most common and industrially scalable route to this compound involves the chemical reduction of its corresponding nitro-aromatic precursor, 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. beilstein-journals.org This can be achieved through several reliable methods, including catalytic hydrogenation and metal-acid reductions.

Catalytic hydrogenation is a widely used method that employs hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, offering high efficiency and selectivity under relatively mild conditions. google.com Alternatively, classical chemical reduction methods, such as the Béchamp reduction using iron filings in acidic media (e.g., acetic acid or hydrochloric acid), provide a cost-effective route, particularly for large-scale production. google.com Other metal systems like tin (Sn) or zinc (Zn) in hydrochloric acid are also effective. A more modern, metal-free approach utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which generates a dichlorosilylene (B1217353) species as the reducing agent. beilstein-journals.org

Table 1: Representative Reduction-Based Syntheses

| Precursor | Reagents/Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene | H₂, Pd/C | Methanol (B129727) or Ethanol (B145695) solvent, room temperature to moderate heat | This compound | A clean and efficient method with high yields, common in laboratory and industrial settings. google.com |

| 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene | Fe, HCl or CH₃COOH | Aqueous or alcoholic solvent, reflux | This compound | A classic, cost-effective industrial method. google.com |

| 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene | Sn, HCl | Aqueous or alcoholic solvent, heating | This compound | Effective but less common now due to tin waste disposal considerations. |

| 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene | HSiCl₃, Triethylamine | Dichloromethane solvent, room temperature | This compound | A mild, metal-free reduction method suitable for continuous-flow processes. beilstein-journals.org |

Introducing halogen substituents onto the this compound core is achieved via electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the powerful directing effects of the substituents on the aromatic ring. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong ortho-, para-directing activators, while the trifluoromethyl (-CF₃) group is a meta-directing deactivator. The combined influence strongly directs incoming electrophiles to the positions ortho and para to the amine. Due to steric hindrance, substitution occurs preferentially at the C4 position (para to the amine and ortho to the methoxy group).

Table 2: Halogenation Strategies for the Aniline (B41778) Core

| Substrate | Reagents/Catalyst | Conditions | Major Product | Yield |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline (B124266) | CuBr₂, 1-hexyl-3-methylimidazolium (B1224943) bromide | Room temperature | 4-Bromo-3-(trifluoromethyl)aniline | High |

| 3-(Trifluoromethyl)aniline | CuCl₂, 1-hexyl-3-methylimidazolium chloride | 40 °C, 8 hours | 4-Chloro-3-(trifluoromethyl)aniline | 94% beilstein-journals.org |

| 3-Methoxyaniline | CuCl₂, 1-hexyl-3-methylimidazolium chloride | 40 °C, 3 hours | 4-Chloro-3-methoxyaniline | 96% beilstein-journals.org |

| Anilines | N-Bromosuccinimide (NBS), HFIP | Mild conditions | para-Bromo anilines | Good to high researchgate.net |

Contemporary and Emerging Synthetic Approaches

The field of synthetic chemistry is continually evolving, with new methods offering greater efficiency, milder conditions, and novel reaction pathways. For this compound, these include advanced catalytic systems and light-mediated transformations.

Modern catalysis provides powerful tools for forming the key C-N bond in the target aniline or for creating its derivatives through cross-coupling reactions.

Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation or Goldberg reaction, are a cornerstone of amine synthesis. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine source, such as ammonia (B1221849) or an amide, promoted by a copper catalyst. wikipedia.orgmdpi.com The synthesis of this compound via this method would likely start from an activated aryl halide, such as 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene. Modern iterations of the Ullmann reaction employ soluble copper(I) catalysts, often in combination with specific ligands like diamines or phenanthroline, which allow the reaction to proceed under much milder conditions than the harsh temperatures required historically. wikipedia.orgnih.gov

Table 3: Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction)

| Aryl Halide Precursor | Amine Source | Catalyst/Ligand System | Conditions | Product |

|---|---|---|---|---|

| 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | Ammonia or Amide equivalent | CuI / Ligand (e.g., phenanthroline, diamine) | Base (e.g., K₂CO₃, Cs₂CO₃), polar solvent (e.g., DMF, NMP), moderate heat | This compound |

Photoredox catalysis has emerged as a powerful strategy in modern organic synthesis, utilizing visible light to initiate reactions via single-electron transfer (SET) pathways under exceptionally mild conditions. virginia.edu This technology enables the formation of C-N bonds through novel radical-based mechanisms. Dual catalytic systems, combining a photocatalyst (like a ruthenium or iridium complex) with a transition metal catalyst (such as nickel), have been developed for highly effective aryl-amine cross-coupling reactions. youtube.com In such a system, the photocatalyst absorbs light and initiates a redox cycle that facilitates the C-N bond formation at the nickel center. youtube.com Catalyst-free systems have also been developed, where the formation of an electron donor-acceptor (EDA) complex between an aniline and an electron-deficient reaction partner allows for direct photoexcitation and subsequent radical reactions. acs.orgnih.gov These methods represent the cutting edge of amine synthesis, offering sustainable and highly efficient routes to complex aniline derivatives.

Table 4: Emerging Visible-Light Mediated Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Key Transformation | Ref. |

|---|---|---|---|---|

| Dual Photoredox/Nickel Catalysis | Aryl Halide + Amine | Photocatalyst (e.g., Ir or Ru complex) + Ni catalyst, blue LED light, room temp. | C(aryl)-N bond formation via a radical-based cross-coupling mechanism. | virginia.eduyoutube.com |

| EDA Complex Formation | Aniline + Electron-deficient (Hetero)aryl Halide | Catalyst-free, blue LED light, room temp. | Direct C-H arylation of the aniline ring at ortho/para positions. | acs.orgnih.gov |

| Photocatalytic Cascade | o-Styryl anilines | Ru(bpz)₃(PF₆)₂, white LED light, air | Oxidative C-N bond formation to synthesize N-arylindoles. | nih.gov |

Multi-Component Reactions and One-Pot Syntheses

The synthesis of substituted anilines, including derivatives of this compound, is increasingly benefiting from advanced strategies like multi-component reactions (MCRs) and one-pot syntheses. These methods are designed to be highly efficient by combining multiple reaction steps into a single procedure, which circumvents the need for isolating and purifying intermediate compounds. This approach saves time, resources, and reduces waste.

One-pot syntheses for N-substituted anilines often involve the reductive amination of aldehydes with nitroarenes. capes.gov.brnih.gov This process typically includes the reduction of a nitro group, condensation with an aldehyde, and subsequent reduction of the resulting imine intermediate, all within a single reaction vessel. capes.gov.brnih.gov Transition metal-based catalysts, particularly reusable metal nanoparticles, are frequently employed to facilitate these tandem reactions. capes.gov.brnih.gov For instance, a one-pot, three-step procedure involving alkylation, rearrangement, and hydrolysis has been developed for the conversion of phenols to anilines, achieving good yields and offering a convenient and scalable method.

A notable three-component reaction for synthesizing substituted anilines utilizes a gold(I)-catalyzed domino reaction. In this method, cationic gold catalysts sequentially activate two different alkynes, which then participate in a pyrrole (B145914) synthesis followed by a Diels-Alder reaction. This sequential formal (3 + 2) annulation/Diels-Alder reaction of three components provides a modular approach to a variety of substituted anilines.

Another versatile method for producing meta-substituted arylamines involves a three-component cyclo-condensation/aromatization of in-situ generated imines of acetone (B3395972) with 1,3-diketones. ijtsrd.com This reaction can be performed under either conventional heating or microwave irradiation and is scalable for gram-scale synthesis from readily available starting materials. ijtsrd.com

Table 1: Comparison of One-Pot and Multi-Component Reaction Strategies for Substituted Anilines

| Method | Reactants | Key Features | Potential for this compound Derivatives |

| One-Pot Reductive Amination | Nitroarenes, Aldehydes | Tandem reduction-condensation-reduction sequence; often uses metal nanoparticle catalysts. capes.gov.brnih.gov | Synthesis of N-alkylated or N-benzylated derivatives from a suitable nitro-precursor. |

| One-Pot Phenol (B47542) to Aniline Conversion | Phenols, 2-bromo-2-methylpropionamide, NaOH | Three-step alkylation-rearrangement-hydrolysis procedure. | Conversion of a corresponding phenol derivative to the aniline. |

| Gold-Catalyzed Three-Component Reaction | Alkynes (two different), Pyrrole precursors | Domino reaction involving pyrrole synthesis and Diels-Alder reaction. | Modular synthesis of highly substituted aniline derivatives. |

| Three-Component Cyclo-condensation | Acetone, Amines, 1,3-Diketones | Forms meta-substituted arylamines; can be conducted with conventional heating or microwave irradiation. ijtsrd.com | Construction of the aniline ring with specific substitution patterns from acyclic precursors. ijtsrd.com |

Domino Rearrangement Strategies for Substituted Aniline Scaffolds

Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy for constructing complex molecular architectures from simpler starting materials in a single operation without isolating intermediates. science.gov These processes are atom-efficient, time-saving, and waste-reducing, making them a superior and greener alternative to traditional stepwise synthetic approaches. science.gov

A significant advancement in this area is the development of a catalytic domino rearrangement for the synthesis of multi-substituted anilines. nih.govacs.org Researchers at Tohoku University have reported that anilines with more than two sequential substituents can be selectively synthesized from readily accessible ortho-alkylated N-methoxyanilines. nih.govacs.org This reaction is effectively promoted by cationic copper catalysts under mild conditions. nih.govacs.org Mechanistic studies suggest that this transformation proceeds via a "domino rearrangement," where an initial capes.gov.brnih.gov rearrangement of the methoxy group triggers a subsequent capes.gov.brnih.gov rearrangement, leading to the formation of highly substituted anilines in good yields. nih.govacs.org This method provides a significant improvement over conventional synthetic routes, which often require multiple steps and suffer from low efficiency. nih.govacs.org

More recently, a domino approach has been developed for the synthesis of functionalized ortho-fluoroanilines, which are valuable intermediates in the pharmaceutical and fine chemical industries. science.govscispace.com This metal-free, four-step domino process involves the simultaneous construction of the benzene (B151609) ring and the installation of both the amine and fluorine groups, starting from acyclic compounds. science.govscispace.com This strategy is atom- and cost-efficient, highly selective, and environmentally friendly, achieving yields of up to 80% and avoiding the selectivity issues often associated with transition-metal-catalyzed aniline fluorination. science.govscispace.com The resulting ortho-fluoroanilines can be further utilized to synthesize bioactive molecules. science.govscispace.com

Regioselective Synthesis and Isomeric Control in Trifluoromethylated Methoxy Aniline Derivatives

Achieving regioselective synthesis and isomeric control is a critical challenge in the preparation of multi-substituted aromatic compounds like this compound. The precise placement of the methoxy and trifluoromethyl groups on the aniline ring is essential, as different isomers can exhibit vastly different chemical and biological properties.

One established route to ensure the correct 3-methoxy-5-(trifluoromethyl) substitution pattern involves a multi-step sequence starting from a precursor where the relative positions of the substituents are already fixed. For example, the reduction of a nitro group in a precursor molecule using a catalyst like palladium on activated carbon (Pd/C) in methanol is a highly selective method. The stability of the trifluoromethyl and methoxy groups under these hydrogenation conditions prevents side reactions.

An alternative multi-step approach, which is useful when suitable nitro-precursors are not available, starts with a toluidine derivative. This pathway can involve:

Acetylation: Protection of the amine group.

Nitration: Introduction of a nitro group at a specific position, guided by the existing substituents.

Deacetylation and Reduction: Removal of the acetyl protecting group and reduction of the newly introduced nitro group to form the final amine.

Emerging strategies focus on the direct trifluoromethylation of a pre-existing methoxyaniline skeleton. This approach often utilizes transition-metal catalysts, such as copper(I) iodide (CuI), to mediate the coupling of an aryl halide with a trifluoromethylating agent. The regioselectivity of such reactions is a key area of ongoing research. For instance, protocols for the regioselective synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed, highlighting the progress in controlling the position of fluorine-containing groups on the aniline ring. scispace.com

Table 2: Strategies for Regiocontrolled Synthesis of Trifluoromethylated Methoxy Anilines

| Synthetic Strategy | Starting Material Example | Key Steps | Advantages | Challenges |

| Reduction of Nitro-precursor | 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene | Catalytic hydrogenation | High selectivity; stable functional groups. | Availability of the specific nitro-precursor. |

| Multi-step Synthesis | Toluidine derivative | Acetylation, nitration, deacetylation, reduction | Builds complexity from simpler starting materials. | Lower overall yield; multiple purification steps required. |

| Direct Trifluoromethylation | Methoxyaniline derivative | Transition-metal catalyzed coupling with a CF₃ source | Potentially shorter route. | Achieving high regioselectivity can be difficult. |

| Domino Rearrangement nih.govacs.org | Substituted N-methoxyaniline | Copper-catalyzed domino capes.gov.brnih.gov/ capes.gov.brnih.gov rearrangement | High efficiency and selectivity for multi-substituted patterns. nih.govacs.org | Requires specific ortho-alkylated N-methoxyaniline precursors. nih.govacs.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of fine chemicals like this compound and its derivatives is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant green approach is the use of biocatalysis. For example, the chemoenzymatic synthesis of anilines using an immobilized nitroreductase offers a sustainable alternative to traditional chemical reductions. nih.govacs.org This method operates at room temperature and pressure in aqueous buffer, eliminating the need for high-pressure hydrogen gas and expensive, often toxic, precious-metal catalysts. nih.govacs.org This biocatalytic system demonstrates high chemoselectivity and allows for the reuse of the enzyme and cofactors, aligning with the principles of a circular economy. nih.govacs.org

The development of environmentally friendly catalytic systems is another key area. An eco-friendly route for the acetylation of aniline, a common reaction for a derivative, uses a benign and inexpensive magnesium sulphate-glacial acetic acid system. ijtsrd.com This method avoids the use of toxic acetic anhydride (B1165640) and represents a simpler, faster, and greener process. ijtsrd.com

Other green chemistry strategies applicable to the synthesis of functionalized anilines include:

Alternative Energy Sources: Microwave irradiation is used to accelerate reactions, often leading to shorter reaction times, reduced energy consumption, and improved yields compared to conventional heating. acs.org

Greener Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions is being explored to replace traditional volatile organic solvents. acs.org

Electrochemical Methods: Electrochemical strategies can provide environmentally friendly and oxidant-free conditions for chemical transformations, reducing the reliance on stoichiometric chemical oxidants. acs.org

Table 3: Application of Green Chemistry Principles in Aniline Synthesis

| Green Chemistry Principle | Application/Method | Description | Benefits |

| Catalysis | Biocatalysis (Nitroreductase) nih.govacs.org | Enzyme-catalyzed reduction of nitroaromatics to anilines. | Avoids precious metals and harsh conditions; high selectivity; operates in water. nih.govacs.org |

| Safer Solvents & Auxiliaries | Use of water, PEG; solvent-free reactions acs.org | Replacing hazardous organic solvents with environmentally benign alternatives. | Reduced toxicity and environmental pollution. acs.org |

| Design for Energy Efficiency | Microwave-assisted synthesis acs.org | Using microwave heating as an alternative energy source. | Faster reactions, lower energy consumption, often higher yields. acs.org |

| Use of Renewable Feedstocks | Lignin-derived phenolic platform chemicals researchgate.net | Valorization of biomass-derived chemicals into value-added N-chemicals. | Reduced reliance on fossil fuels. researchgate.net |

| Reduce Derivatives | One-pot and domino reactions science.gov | Minimizing the use of protecting groups by combining multiple steps. | Fewer reaction steps, less waste, improved atom economy. science.gov |

| Safer Chemistry for Accident Prevention | Electrochemical Synthesis acs.org | Using electricity to drive reactions, avoiding hazardous reagents. | Eliminates the need for external chemical oxidants. acs.org |

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Methoxy 5 Trifluoromethyl Aniline

Influence of Trifluoromethyl and Methoxy (B1213986) Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 3-Methoxy-5-(trifluoromethyl)aniline is a product of the competing electronic effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy and amino groups are electron-donating.

The trifluoromethyl (-CF₃) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its powerful effect stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. vaia.com These atoms pull electron density away from the carbon of the -CF₃ group, which in turn withdraws electron density from the aromatic ring. vaia.com This withdrawal of electrons deactivates the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene itself. libretexts.orgyoutube.com

The electron-withdrawing nature of the -CF₃ group destabilizes the positively charged intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions. vaia.com Conversely, the meta position is the least destabilized, as the positive charge in the reaction intermediate does not reside on the carbon atom directly attached to the -CF₃ group. vaia.com Consequently, the trifluoromethyl group acts as a meta-director in electrophilic aromatic substitution reactions. vaia.comyoutube.com This strong electron-withdrawing property is also known to enhance the electrophilic character of adjacent functional groups. nih.gov

Table 1: Electronic Effects of the Trifluoromethyl Group

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Strong pull of electron density from the ring due to the high electronegativity of fluorine atoms. vaia.comyoutube.com | Deactivation |

| Resonance Effect | Weak resonance withdrawal. | Minor contribution to deactivation |

| Directing Effect | Directs incoming electrophiles to the meta position. vaia.com | Meta-directing |

The methoxy group (-OCH₃) exhibits a dual electronic nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bond. vaia.com However, this is overshadowed by a much stronger electron-donating resonance effect (+M or +R). stackexchange.comresearchgate.net The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. vaia.combrainly.com

Table 2: Electronic Effects of the Methoxy Group

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdraws electron density through the sigma bond due to oxygen's electronegativity. vaia.com | Weak Deactivation |

| Resonance Effect (+M) | Donates electron density through the π-system via oxygen's lone pairs. stackexchange.comresearchgate.net | Strong Activation |

| Directing Effect | Directs incoming electrophiles to the ortho and para positions. vaia.com | Ortho, para-directing |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in substitution reactions is complex, guided by the directing effects of all three substituents. For electrophilic aromatic substitution, the powerful activating and ortho, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups dominate over the deactivating, meta-directing trifluoromethyl group. The amino group is one of the strongest activating groups. Electrophiles will preferentially attack the positions ortho and para to the amino and methoxy groups.

Considering the structure of this compound:

Position 2: Ortho to -NH₂ and ortho to -OCH₃.

Position 4: Para to -NH₂ and ortho to -OCH₃.

Position 6: Ortho to -NH₂.

These positions (2, 4, and 6) are highly activated and are the most likely sites for electrophilic attack. For instance, bromination of N,N-dimethyl-3-(trifluoromethyl)aniline occurs at the position para to the amino group and ortho to the trifluoromethyl group. orgsyn.org

Conversely, nucleophilic aromatic substitution (SₙAr) is facilitated by the presence of strong electron-withdrawing groups. nih.gov The -CF₃ group on the ring makes this compound and its derivatives potential substrates for SₙAr reactions, provided a suitable leaving group is present at a position ortho or para to the trifluoromethyl group. Aryl fluorides, such as those containing a trifluoromethyl group, can undergo nucleophilic substitution efficiently. wikipedia.org

Cross-Coupling Reactions Involving this compound Derivatives

This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to create more complex molecules. chemimpex.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

Derivatives of this compound, such as its corresponding aryl halides, are effective substrates in Suzuki-Miyaura couplings. Research has shown that Suzuki-Miyaura reactions on unprotected ortho-bromoanilines proceed efficiently and are tolerant of both electron-donating methoxy groups and electron-withdrawing fluorinated groups. nih.gov This demonstrates the feasibility of using halogenated derivatives of this compound to form biaryl structures, which are common motifs in pharmaceuticals and materials science. The reaction generally involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product. libretexts.org

Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety

The amino group of the aniline moiety is susceptible to both oxidation and reduction reactions. The electronic environment of the aromatic ring, influenced by the -OCH₃ and -CF₃ groups, modulates the redox potential of the aniline.

Computational studies on substituted anilines have shown a strong correlation between their one-electron oxidation potentials and the nature of the substituents on the aromatic ring. umn.edu The presence of electron-donating groups like methoxy generally lowers the oxidation potential, making the aniline easier to oxidize. Conversely, strong electron-withdrawing groups like trifluoromethyl increase the oxidation potential. In this compound, these opposing effects would result in an oxidation potential intermediate between that of 3-methoxyaniline and 3-(trifluoromethyl)aniline (B124266). The oxidation of anilines can lead to the formation of various products, including radical cations, which can then dimerize or undergo further reactions. rsc.org

The aniline group itself is often synthesized via the reduction of a corresponding nitro compound. Therefore, this compound can be prepared by the chemical reduction of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene. This reduction is a fundamental transformation in synthetic organic chemistry.

Formation and Reactivity of Schiff Bases from this compound

Schiff bases, also known as imines or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). nih.govresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govgsconlinepress.com this compound, possessing a primary amino group, readily participates in such reactions to form a variety of Schiff base derivatives. The formation of the azomethine group is crucial as it is often associated with the biological and chemical properties of the resulting compounds. nih.gov

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This process is typically catalyzed by acid or base and often requires heating. gsconlinepress.comjocpr.com The reaction mechanism proceeds in two main steps: the formation of an unstable carbinolamine intermediate, followed by the rate-determining dehydration of this intermediate to yield the final Schiff base. ejpmr.comeijppr.com

A specific example is the synthesis of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP). This Schiff base was synthesized by reacting 3-(trifluoromethyl)aniline with 2-hydroxy-3-ethoxybenzaldehyde. nih.gov The process involved dissolving equimolar amounts of the aniline and aldehyde in absolute ethanol (B145695) and refluxing the mixture for several hours. nih.gov The completion of the reaction can be monitored using thin-layer chromatography (TLC). nih.govjocpr.com

The general synthesis scheme is as follows:

Scheme 1: General reaction for the formation of a Schiff base from this compound and a substituted aldehyde.

The reactivity of the resulting Schiff bases is largely dictated by the imine bond and the substituents on the aromatic rings. For Schiff bases derived from salicylaldehyde (B1680747) derivatives (containing an -OH group ortho to the imine), there is significant interest due to the potential for intramolecular hydrogen bonding. This can lead to tautomerism between the enol-imine and keto-amine forms, which influences the compound's stereochemical structure and stability. nih.gov Spectroscopic methods are essential for confirming the formation of Schiff bases. In Fourier Transform Infrared (FTIR) spectroscopy, the formation is confirmed by the disappearance of the C=O and N-H stretching vibrations of the reactants and the appearance of a characteristic absorption band for the C=N imine bond, typically around 1600 cm⁻¹. nih.govtrdizin.gov.tr In ¹H NMR spectroscopy, the presence of a singlet signal for the azomethine proton (-CH=N-) in the range of 8.4-8.8 ppm is a key indicator of Schiff base formation. jocpr.comtrdizin.gov.tr

The following tables summarize the reaction conditions for the synthesis of related Schiff bases and their characteristic spectroscopic data.

Table 1: Synthesis of Schiff Bases from Trifluoromethyl-Substituted Anilines

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Conditions | Resulting Schiff Base | Reference |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-ethoxybenzaldehyde | Absolute Ethanol | None specified | Reflux for 2-3 hours | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.gov |

Table 2: Characteristic Spectroscopic Data for Schiff Base Confirmation

| Spectroscopic Technique | Key Observation | Characteristic Signal Range | Significance | Reference |

|---|---|---|---|---|

| FTIR | Appearance of C=N stretch | ~1600-1630 cm⁻¹ | Confirms formation of the imine double bond. | nih.govtrdizin.gov.tr |

| FTIR | Disappearance of C=O and NH₂ stretches | Varies | Indicates consumption of aldehyde and amine reactants. | nih.gov |

| ¹H NMR | Appearance of azomethine proton signal (HC=N) | 8.4 - 8.8 ppm | Confirms the presence of the key functional group of the Schiff base. | jocpr.comtrdizin.gov.tr |

Iv. Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 3-Methoxy-5-(trifluoromethyl)aniline and its Complexes/Derivatives

Although a specific crystal structure for this compound has not been detailed in the available literature, analysis of its isomer, 4-Methoxy-3-(trifluoromethyl)aniline, provides critical insights into the expected solid-state behavior.

The crystal structure of the related isomer, 4-Methoxy-3-(trifluoromethyl)aniline, is stabilized by a network of intermolecular hydrogen bonds. rsc.orgnih.gov These interactions include N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds, which are crucial in defining the three-dimensional packing of the molecules. rsc.orgnih.gov In this isomer, the nitrogen and oxygen atoms, along with the carbon atom of the methoxy (B1213986) group, are nearly coplanar with the benzene (B151609) ring. rsc.orgnih.gov

A summary of the hydrogen bond geometry observed in the crystal structure of the isomer 4-Methoxy-3-(trifluoromethyl)aniline is presented below.

Table 1: Hydrogen-Bond Geometry (Å, °) for 4-Methoxy-3-(trifluoromethyl)aniline

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C1—H1C⋯F2 | 0.96 | 2.52 | 3.292 (3) | 138 |

| N—H0A⋯F1 | 0.86 | 2.44 | 3.242 (2) | 155 |

| N—H0B⋯N | 0.86 | 2.47 | 3.245 (3) | 150 |

Data sourced from a study on the isomer 4-Methoxy-3-(trifluoromethyl)aniline. rsc.orgnih.gov

For this compound, significant tautomeric forms are not expected under standard conditions due to the stability of the aniline (B41778) structure. The conformational analysis in the solid state, informed by its isomer 4-Methoxy-3-(trifluoromethyl)aniline, indicates a relatively planar arrangement of the benzene ring and its substituents. rsc.orgnih.gov In the isomer, the methoxy group is inclined at a slight angle of 8.7(4)° to the plane of the benzene ring. rsc.orgnih.gov The conformation of such molecules is a balance between the electronic effects of the substituents and the packing forces within the crystal lattice. uninsubria.it

The trifluoromethyl (-CF₃) group frequently exhibits rotational disorder in crystal structures, a phenomenon that arises from the low energy barrier to rotation around the C-CF₃ bond. brynmawr.edunih.govresearchgate.net This is attributed to the small size and high hardness of fluorine atoms, which limit their participation in strong, directional non-covalent interactions that would otherwise lock the group's conformation. researchgate.net

This dynamic disorder can sometimes be reduced or resolved by collecting X-ray diffraction data at very low temperatures (e.g., 100 K or lower). researchgate.netanu.edu.au However, even at temperatures as low as 10 K, some residual disorder may be detectable. anu.edu.au In many cases, the observed structure represents a superposition of multiple orientations of the -CF₃ group. Computational studies on model compounds like 3-(trifluoromethyl)phenanthrene (B1264758) show that the rotational barrier in the solid state is significantly influenced by intermolecular interactions with neighboring -CF₃ groups. brynmawr.edunih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is a fundamental tool for the structural confirmation of this compound. While a complete public spectrum is not available, the expected chemical shifts can be predicted based on data from analogous compounds. rsc.orgacs.orgchemicalbook.com

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (CH₃) protons. The aromatic protons should appear as multiplets in the range of δ 6.5-7.0 ppm. The methoxy group will present as a sharp singlet around δ 3.8 ppm. rsc.org The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The aromatic carbons will have signals between δ 100-160 ppm, with the carbon attached to the methoxy group appearing at the lower field (more shielded) end and the carbon attached to the electron-withdrawing trifluoromethyl group at a higher field. The methoxy carbon should have a signal around δ 55 ppm. rsc.org

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Based on data for related trifluoromethyl-substituted benzenes, this signal is predicted to appear in the range of δ -60 to -65 ppm. nih.govrsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.0 | m (multiplet) |

| ¹H | Amine (NH₂) | Variable | br s (broad singlet) |

| ¹H | Methoxy (OCH₃) | ~ 3.8 | s (singlet) |

| ¹³C | Trifluoromethyl (CF₃) | ~ 124 | q (quartet) |

| ¹³C | Aromatic (C-N) | ~ 148 | s |

| ¹³C | Aromatic (C-O) | ~ 160 | s |

| ¹³C | Aromatic (C-CF₃) | ~ 132 | q (quartet) |

| ¹³C | Aromatic (C-H) | 100 - 115 | d (doublet) |

| ¹³C | Methoxy (OCH₃) | ~ 55 | q (quartet) |

| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -65 | s (singlet) |

Predicted values are based on data from analogous compounds. nih.govrsc.orgrsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides detailed information about the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group typically results in a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are very strong and are expected in the 1100-1350 cm⁻¹ region. researchgate.net

The FT-Raman spectrum complements the FT-IR data. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. researchgate.net The symmetric C-F stretching modes of the -CF₃ group also give rise to Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type |

|---|---|---|

| 3450 - 3300 | ν(N-H) stretch | FT-IR |

| 3100 - 3000 | ν(C-H) aromatic stretch | FT-IR, FT-Raman |

| 1630 - 1580 | Aromatic ring stretch, δ(NH₂) | FT-IR, FT-Raman |

| 1350 - 1100 | ν(C-F) stretch | FT-IR |

| ~ 1250 | νas(C-O-C) stretch | FT-IR |

| ~ 1030 | νs(C-O-C) stretch | FT-IR |

Assignments based on data from analogous molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of this compound. This method provides detailed information about the molecule's fragmentation pattern under specific ionization conditions, which is invaluable for its identification and characterization.

The nominal molecular weight of this compound is 191.15 g/mol , a value consistently confirmed across various chemical data sources. researchgate.netnih.govniscpr.res.inlibretexts.orgnih.govu-pec.fr High-resolution mass spectrometry can provide a more precise monoisotopic mass. For instance, the predicted monoisotopic mass for the neutral molecule [M] is 191.0558 Da, for the protonated molecule [M+H]⁺ is 192.06308 Da, and for the deprotonated molecule [M-H]⁻ is 190.04852 Da. arkat-usa.org

Electron Ionization (EI) mass spectrometry is a common technique used for the analysis of this compound. In a typical EI mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 191. chemguide.co.uk This peak is often the base peak, indicating a relatively stable molecular ion with 100% relative abundance. chemguide.co.uk The presence of a smaller peak at m/z 192 corresponds to the isotopic contribution of ¹³C. chemguide.co.uk

The mass spectrum exhibits a series of fragment ions at various m/z values. The table below, compiled from available spectral data, lists the prominent ions and their relative intensities. chemguide.co.uk

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 191 | 100.0 |

| 192 | 9.5 |

| 172 | 13.0 |

| 161 | 38.8 |

| 162 | 29.1 |

| 148 | 16.0 |

| 142 | 12.8 |

| 114 | 10.3 |

| 101 | 8.4 |

| 93 | 8.4 |

| 111 | 8.2 |

| 160 | 8.6 |

| 163 | 6.0 |

| 128 | 6.0 |

| 63 | 6.0 |

| 52 | 6.2 |

Detailed Fragmentation Analysis:

The fragmentation pathways can be postulated by analyzing the mass differences between the molecular ion and the major fragment ions:

Loss of H radical (M-1): A peak at m/z 190 with a relative intensity of 4.7% is observed, corresponding to the loss of a hydrogen atom. chemguide.co.uk This is a common fragmentation for anilines.

Loss of CH₃ radical (M-15): The peak at m/z 176 (relative intensity 1.0%) can be attributed to the loss of a methyl radical from the methoxy group. chemguide.co.uk

Loss of CO (M-28): The fragment at m/z 163 (relative intensity 6.0%) likely arises from the loss of a neutral carbon monoxide molecule. chemguide.co.uk

Loss of OCH₃ radical (M-31): A significant fragment at m/z 160 (relative intensity 8.6%) corresponds to the cleavage of the methoxy group. chemguide.co.uk

Loss of CF₂ (M-50): The peak at m/z 141 (relative intensity 3.1%) could be due to the loss of a difluorocarbene radical. chemguide.co.uk

Loss of CF₃ radical (M-69): The fragment ion at m/z 122 (relative intensity 2.2%) is indicative of the loss of the trifluoromethyl group. chemguide.co.uk

Loss of HCN (from aniline moiety): The loss of hydrogen cyanide (27 Da) from aniline fragments is a characteristic fragmentation, though not explicitly identified in the primary data.

Further fragmentation of these primary ions leads to the other observed peaks in the lower mass region of the spectrum. The complexity of the spectrum suggests that multiple fragmentation pathways occur simultaneously.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have also been calculated for various adducts of this compound, providing another layer of data for its characterization in advanced MS techniques. arkat-usa.org

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.06308 | 134.9 |

| [M+Na]⁺ | 214.04502 | 144.4 |

| [M-H]⁻ | 190.04852 | 134.9 |

| [M+NH₄]⁺ | 209.08962 | 154.4 |

| [M+K]⁺ | 230.01896 | 141.9 |

| [M+H-H₂O]⁺ | 174.05306 | 127.1 |

V. Computational Chemistry and Theoretical Investigations of 3 Methoxy 5 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a framework for calculating optimized geometries, conformational preferences, and electronic parameters, which are crucial for understanding the molecule's behavior.

Optimized Geometries and Conformational Landscapes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-Methoxy-5-(trifluoromethyl)aniline by finding the minimum energy on the potential energy surface. This process yields optimized bond lengths, bond angles, and dihedral angles.

While specific conformational analysis data for this compound is not extensively published, analysis of a closely related isomer, 4-Methoxy-3-(trifluoromethyl)aniline, via X-ray crystallography provides valuable comparative data. In this isomer, the methoxy (B1213986) group is noted to be slightly inclined to the benzene (B151609) ring plane. For this compound, theoretical calculations would similarly explore the rotational barriers of the methoxy (CH₃O-) and trifluoromethyl (CF₃-) groups, as well as the pyramidalization of the amino (-NH₂) group, to identify the lowest energy conformers and understand the molecule's flexibility.

Table 1: Representative Geometric Parameters (Based on Analogous Structures) This table is illustrative, based on typical values and data from related structures like 4-Methoxy-3-(trifluoromethyl)aniline to show expected parameters.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-N | ~1.40 |

| C-O (methoxy) | ~1.37 | |

| C-C (ring) | ~1.39 | |

| C-CF₃ | ~1.50 | |

| **Bond Angles (°) ** | C-N-H | ~113 |

| C-O-C (methyl) | ~118 | |

| F-C-F | ~107 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) indicates the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

A DFT study on the analogous compound 2-chloro-5-(trifluoromethyl)aniline provides insight into the expected electronic properties. The analysis reveals how the electron-withdrawing trifluoromethyl group and the electron-donating amino and methoxy groups influence the electron distribution across the molecule. The HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often centered on the ring and the electron-deficient trifluoromethyl group.

Table 2: Calculated FMO Properties for a Related Trifluoromethyl Aniline (B41778) Derivative Data based on the analysis of 2-chloro-5-(trifluoromethyl)aniline to illustrate expected values for the target compound.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -1.5 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.0 to 5.5 |

| Ionization Energy (I) | Energy required to remove an electron (~ -EHOMO) | 6.5 to 7.0 |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.0 to 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 2.75 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. Conversely, the most positive potential would be located around the hydrogen atoms of the amino group and, to a lesser extent, the highly electron-withdrawing trifluoromethyl group, making these sites favorable for interactions with nucleophiles or hydrogen bond acceptors.

Quantum Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are developed by correlating calculated molecular descriptors with experimentally measured activities or properties.

For this compound and its derivatives, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or their toxicity. QSPR models could predict key physicochemical properties like boiling point, solubility (logW), and the octanol-water partition coefficient (logP).

The process involves:

Data Set Compilation: Gathering a set of structurally related molecules with known experimental data.

Descriptor Calculation: Computing a wide range of molecular descriptors, which can be constitutional, topological, geometric (3D), or electronic.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Validation: Rigorously testing the model's predictive power and robustness.

Such models are invaluable in drug discovery for screening virtual libraries and prioritizing compounds for synthesis, thereby saving time and resources.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug design for understanding binding mechanisms and predicting binding affinity.

This compound is known as a building block for synthesizing inhibitors of enzymes like spleen tyrosine kinase (Syk). A molecular docking study would place the aniline or its derivative into the active site of the target protein. The simulation would identify the most likely binding pose and quantify the interaction through a scoring function, which estimates the binding free energy.

Key interactions that would be analyzed include:

Hydrogen Bonding: Between the amino group (as a donor) and the methoxy group (as an acceptor) of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the benzene ring and the trifluoromethyl group with nonpolar residues.

π-Stacking: Interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

These studies provide a rational basis for optimizing lead compounds to enhance their potency and selectivity.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces

Understanding the non-covalent interactions that govern how molecules pack in a solid state is essential for crystal engineering and materials science. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these forces.

A Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different types of intermolecular contacts. A study on a Schiff base derivative formed from 2-methoxy-5-(trifluoromethyl)aniline (B1297676) provides direct insights into the expected interactions. The analysis revealed that the crystal packing stability is primarily derived from N–H⋯O and C–H⋯O hydrogen bonds, with additional stabilization from offset π⋯π stacking interactions.

The 2D fingerprint plot derived from the Hirshfeld surface deconstructs these interactions, showing the percentage contribution of each type of contact. For related trifluoromethyl anilines, key interactions include H⋯H, C⋯H, O⋯H, and F⋯H contacts.

Table 3: Primary Intermolecular Contacts for a Trifluoromethyl Aniline Derivative Data based on the Hirshfeld surface analysis of (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol to illustrate expected interactions.

| Interaction Type | Description | Percentage Contribution |

| O⋯H/H⋯O | Hydrogen bonds involving oxygen | ~37% |

| H⋯H | General van der Waals contacts | ~33% |

| C⋯H/H⋯C | Weak C-H interactions | ~17% |

| Other | Includes F⋯H, N⋯H, C⋯C, etc. | Remainder |

NCI analysis complements this by plotting regions of non-covalent interactions in real space. It distinguishes between strong attractive interactions like hydrogen bonds (typically shown as blue surfaces), weak van der Waals forces (green), and steric repulsion (red), providing a detailed picture of the forces that define the supramolecular architecture.

Vi. Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3-Methoxy-5-(trifluoromethyl)aniline is a versatile chemical intermediate utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com Its structure is particularly valuable in the development of new therapeutic agents. chemimpex.comossila.com The compound serves as a crucial starting material or intermediate for creating a range of active pharmaceutical ingredients (APIs). chemimpex.comossila.com For instance, it has been specifically employed in the synthesis of spleen tyrosine kinase (Syk) inhibitors, which are based on a phenylamino (B1219803) pyrimidine (B1678525) thiazole (B1198619) framework. sigmaaldrich.comsigmaaldrich.com The presence of both the methoxy (B1213986) and trifluoromethyl groups on the aniline (B41778) ring allows for targeted modifications, contributing to the bioactivity and selectivity of the final pharmaceutical product. chemimpex.com Researchers utilize this compound in the synthesis of substituted bicyclic heterocycles, such as quinolines and benzimidazoles, which are scaffolds for APIs with potential antitumor and antiviral activities. ossila.com

Development of Drug Candidates Targeting Specific Biological Pathways

The unique electronic properties and structural motifs of this compound make it a valuable precursor for drug candidates designed to interact with specific biological targets.

This compound serves as a key intermediate in the synthesis of pharmaceuticals designed to target neurological disorders. chemimpex.com The trifluoromethyl group is known to enhance properties like bioactivity and selectivity, which are critical for drugs acting on the central nervous system. chemimpex.com While specific drug candidates derived from this exact aniline are proprietary, its utility as a building block in this therapeutic area is recognized in synthetic chemistry. chemimpex.com

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound has been directly used in the synthesis of inhibitors for spleen tyrosine kinase (Syk), a key mediator in immune signaling pathways. sigmaaldrich.com The development of PI3K/mTOR inhibitors, another important class of kinase targets in oncology, has also utilized scaffolds containing a trifluoromethyl-substituted aryl amine. For example, the clinical candidate bimiralisib (B560068) (PQR309) is a pan-class I PI3K/mTOR inhibitor featuring a 4,6-dimorpholino-1,3,5-triazine core substituted with a 4-(trifluoromethyl)pyridin-2-amine moiety, highlighting the importance of this structural feature in achieving potent and balanced kinase inhibition. acs.org

The methoxy-trifluoromethyl-aniline scaffold is a recognized structural component in the development of antimicrobial agents. The related isomer, 4-Methoxy-3-(trifluoromethyl)aniline, is used as a synthetic precursor for bicyclic heterocycles that have demonstrated potent antiviral activities. ossila.com In the field of antitubercular research, there is an ongoing search for novel agents to combat drug-resistant strains of M. tuberculosis. Studies have explored complex heterocyclic compounds, such as 3-phenyl-5-(1-phenyl-1H- sigmaaldrich.commdpi.comnih.govtriazol-4-yl)- sigmaaldrich.commdpi.comresearchgate.netoxadiazole derivatives, as potential inhibitors of essential mycobacterial enzymes like methionyl-tRNA synthetase (MetRS). nih.gov While not directly employing this compound, this research underscores the value of novel chemical entities and building blocks in the discovery of agents with new mechanisms of action against tuberculosis. nih.gov

Aldose reductase is the key enzyme in the polyol pathway, which becomes activated during periods of hyperglycemia. nih.govnih.gov This pathway converts excess glucose into sorbitol, and the subsequent accumulation of sorbitol in tissues leads to osmotic stress and cellular damage. nih.gov This process is a major contributor to the long-term complications of diabetes, including neuropathy, retinopathy, and nephropathy. nih.govmedchemexpress.com Consequently, aldose reductase is a significant therapeutic target for preventing or mitigating these complications. nih.govmedchemexpress.com The development of aldose reductase inhibitors (ARIs) is an active area of research, with numerous compounds being investigated for their potential to block this pathway and its damaging effects. medchemexpress.commedchemexpress.com

Aniline derivatives containing a trifluoromethyl group have shown significant promise as antimicrobial and antibiofilm agents.

Detailed Research Findings:

A study evaluating 68 different aniline derivatives for activity against Vibrio parahaemolyticus and Vibrio harveyi identified two trifluoro-anilines as particularly effective: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA). mdpi.comnih.govresearchgate.net These compounds demonstrated both antibacterial (planktonic cell growth inhibition) and antibiofilm properties. nih.gov The mechanism of action involves the destruction of the bacterial cell membrane, leading to rapid bactericidal activity. mdpi.comnih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| ACNBF | V. parahaemolyticus | 100 µg/mL | nih.govresearchgate.net |

| ITFMA | V. parahaemolyticus | 50 µg/mL | nih.govresearchgate.net |

Furthermore, research into pyrazole (B372694) derivatives synthesized from trifluoromethyl-substituted anilines has yielded potent antimicrobial agents against drug-resistant Gram-positive bacteria. nih.govnih.gov These compounds are effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and can prevent and eradicate established biofilms. nih.gov Structure-activity relationship (SAR) studies revealed that hydrophobic substituents on the aniline moiety tend to increase the antimicrobial potency. nih.gov

| Compound ID (from source) | Aniline Moiety Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 6 | 4-Phenoxy | E. faecalis (VRE) | 0.78 µg/mL | nih.gov |

| 18 | 3,4-Dichloro | S. aureus (MRSA) | 1.56 µg/mL | nih.gov |

| 23 | 3-Bromo-4-fluoro | S. epidermidis | 1.56 µg/mL | nih.gov |

| 25 | 3,5-Dichloro | E. faecium (VRE) | 0.78 µg/mL | nih.gov |

| 13 | 4-Trifluoromethyl | S. aureus (MRSA) | 3.12 µg/mL | nih.gov |

These studies highlight the broad potential of the trifluoromethyl aniline scaffold in developing new treatments to combat bacterial infections and the persistent threat of biofilms. mdpi.comnih.gov

Analgesic Properties

While direct analgesic properties of this compound itself are not extensively documented, it serves as a crucial precursor for the synthesis of heterocyclic compounds that have demonstrated analgesic activities. For instance, various triazole derivatives have been identified as potential analgesic agents. semanticscholar.org The synthesis of such compounds often involves the use of substituted anilines. The incorporation of the trifluoromethyl group, a hallmark of this compound, into these heterocyclic systems is a strategy employed to enhance pharmacological profiles, which can include analgesic efficacy.

Impact of Trifluoromethylation on Drug Bioactivity, Selectivity, and Pharmacokinetics

The -CF3 group is highly electronegative and is one of the most lipophilic substituents known in drug design. nih.gov Its incorporation can enhance a drug's ability to cross lipid membranes, potentially improving its absorption and distribution. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability. mdpi.comnih.gov

Lipophilicity Modulation

Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in drug design that affects solubility, absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to be a strong lipophilicity enhancer. ruhr-uni-bochum.denih.gov The Hansch π value, which measures the hydrophobicity contribution of a substituent, is +0.88 for the -CF3 group. mdpi.com This increase in lipophilicity can facilitate the passage of drug molecules through biological membranes. nih.gov

However, the relationship is not always straightforward. While polyfluoroalkylation typically increases lipophilicity, strategic placement and substitution can sometimes lead to a reduction in log P. nih.govacs.org Studies comparing methylated compounds with their trifluoromethylated analogs consistently show a significant increase in lipophilicity for the latter, which can be crucial for targeting specific biological receptors. researchgate.netnih.gov

| Parent Compound | Trifluoromethylated Analogue | Change in Lipophilicity (log P) | Reference |

|---|---|---|---|

| Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Increases (Hansch π = +0.88) | mdpi.com |

| Metallocene | CF3-substituted Metallocene | Increased log P (up to 4.6) | nih.gov |

| Methoxy Group (-OCH3) | Trifluoromethoxy Group (-OCF3) | Greater increase in lipophilicity than -CF3 | mdpi.com |

Metabolic Stability and Bioavailability

A primary advantage of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond has a high bond dissociation energy (approximately 485 kJ/mol), making it one of the strongest bonds in organic chemistry. mdpi.comnih.gov This inherent strength renders the -CF3 group resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases. mdpi.comnih.gov

By replacing a metabolically vulnerable site (like a methyl or hydrogen group) with a -CF3 group, chemists can block metabolic pathways, leading to:

Increased half-life: The drug remains in the system for a longer period. mdpi.com

Reduced drug load: Lower doses may be required to achieve the desired therapeutic effect. mdpi.com

Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation. ruhr-uni-bochum.de

Research has shown that trifluoromethyl substitution can have a "global protective effect" on a molecule, shielding not only the site of substitution but also other parts of the molecule from metabolic attack. nih.gov This enhanced stability is a key factor contributing to the improved pharmacokinetic profiles of many trifluoromethyl-containing drugs. nih.govruhr-uni-bochum.de

Design and Synthesis of Novel Trifluoromethylated Methoxy Aniline Conjugates and Heterocycles for Drug Discovery

This compound is a key building block for synthesizing a variety of heterocyclic compounds, which are core scaffolds in many approved drugs. sigmaaldrich.comchemimpex.com Its bifunctional nature allows for diverse chemical transformations to create complex molecules for drug discovery programs.

Triazolopyrimidine Derivatives

Triazolopyrimidines are a class of fused heterocyclic compounds with a wide spectrum of biological activities, including anticancer and antimalarial properties. nih.govrjpbr.com The synthesis of these derivatives can be achieved through various routes, often involving the condensation of a 3-amino-1,2,4-triazole with a β-ketoester.

A general synthetic approach to trifluoromethylated triazolopyrimidines involves the reaction of a 3-amino-1,2,4-triazole with ethyl 4,4,4-trifluoroacetoacetate. nih.gov While not a direct reaction of this compound, this aniline can be chemically converted into intermediates necessary for building the triazole or pyrimidine ring, thereby incorporating the desired methoxy-trifluoromethylphenyl moiety into the final structure. The introduction of the trifluoromethyl group into the triazolopyrimidine scaffold is a key strategy in the design of these novel derivatives. nih.govfrontiersin.org

Quinoxalines, Quinolines, Benzimidazoles, and Benzotriazoles

The aniline group of this compound serves as a reactive handle for the construction of various benzo-fused heterocycles.

Benzoimidazotriazines, Phenazines, and Phenoxazines

The strategic incorporation of fluorine-containing substituents is a well-established approach in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The unique electronic properties of the trifluoromethyl group, in particular, make it a valuable moiety in drug design. This compound, possessing both a trifluoromethyl and a methoxy group, represents a potentially valuable building block for the synthesis of complex heterocyclic systems with therapeutic potential. However, a review of the scientific literature indicates that while its use in the synthesis of some kinase inhibitors has been reported, its application in the construction of benzoimidazotriazines, phenazines, and phenoxazines is not well-documented.

Benzoimidazotriazines:

The synthesis of benzoimidazotriazines typically involves multistep sequences starting from substituted benzimidazoles. While various substituted anilines are employed in the synthesis of precursors for these ring systems, a specific application of this compound for this purpose has not been detailed in available research. The specific substitution pattern of this aniline may present challenges or opportunities for the established synthetic routes to this particular tricyclic system, which remain to be explored.

Phenazines:

Phenazines are a large class of nitrogen-containing heterocyclic compounds, with many natural and synthetic derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of the phenazine (B1670421) core can be achieved through various methods, one common approach being the reaction of an aniline derivative with a 2-halonitroarene followed by reductive cyclization. researchgate.net

Although no specific examples detail the use of this compound in phenazine synthesis, its structure is amenable to established synthetic protocols. For instance, it could be reacted with a suitable 2-halonitroarene to form a substituted 2-aminodiphenylamine, which can then undergo intramolecular cyclization to yield a phenazine derivative bearing the 3-methoxy-5-(trifluoromethyl)phenyl moiety. The electronic properties of the substituents on the aniline ring can significantly influence the course and outcome of such reactions.

Table 1: Hypothetical Components for the Synthesis of a Phenazine Derivative

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | 1-Fluoro-2-nitrobenzene | 2-Methoxy-8-(trifluoromethyl)phenazine |

Phenoxazines:

The phenoxazine (B87303) ring system is another important pharmacophore found in a variety of biologically active compounds, including the antibiotic actinomycin (B1170597) D. nih.gov A common route to phenoxazines involves the condensation of an o-aminophenol with a catechol or a quinone, or the intramolecular cyclization of an o-aryloxynitrobenzene or o-aryloxyaniline. nih.gov

Direct utilization of this compound in phenoxazine synthesis is not reported. However, it could serve as a precursor for a key intermediate. For example, through appropriate functional group transformations, it could be converted into a substituted o-aminophenol. This intermediate could then be employed in a condensation reaction to construct the phenoxazine core, introducing the methoxy and trifluoromethyl substituents onto the final heterocyclic framework. The presence of these groups could modulate the pharmacological properties of the resulting phenoxazine derivative.

Table 2: Hypothetical Precursors and Products in Phenoxazine Synthesis

| Precursor Derived from this compound | Co-reactant | Potential Product |

| 2-Amino-4-methoxy-6-(trifluoromethyl)phenol | 1,2-Benzoquinone | 3-Methoxy-1-(trifluoromethyl)phenoxazine |

Vii. Applications in Agrochemical Research and Development

Utilization as a Building Block for Herbicides, Fungicides, and Pesticides